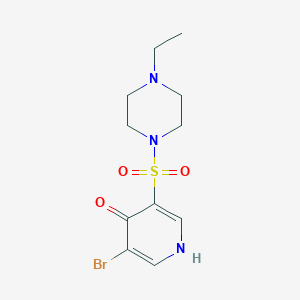
3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a pyrazole ring substituted with a chloro and methoxy group, makes it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors One common method involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with acetylacetone to form the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Products can include 3-(1-(3-chloro-4-formylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.
Reduction: Products can include 3-(1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.
Substitution: Products can include 3-(1-(3-azido-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of pyrazole derivatives on biological systems.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Chloro-4-methoxyphenyl)propionic acid
- 3-(4-Methoxyphenyl)propionic acid
- 3-(3-Chloro-4-methylphenyl)propionic acid
Uniqueness
3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to the presence of the pyrazole ring, which is not found in the similar compounds listed above. This structural feature can impart different chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H17ClN2O3 |
|---|---|
Molekulargewicht |
308.76 g/mol |
IUPAC-Name |
3-[1-(3-chloro-4-methoxyphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C15H17ClN2O3/c1-9-12(5-7-15(19)20)10(2)18(17-9)11-4-6-14(21-3)13(16)8-11/h4,6,8H,5,7H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
KGYHEQVDXKOEES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C2=CC(=C(C=C2)OC)Cl)C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


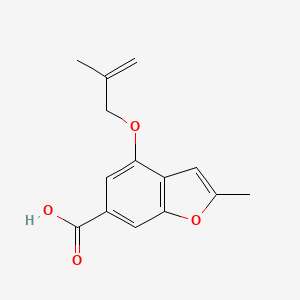


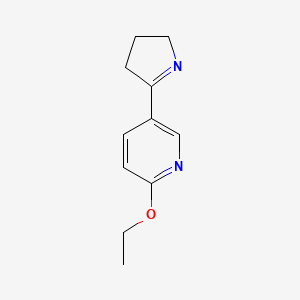
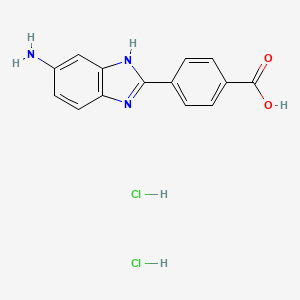

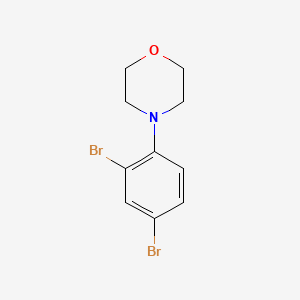
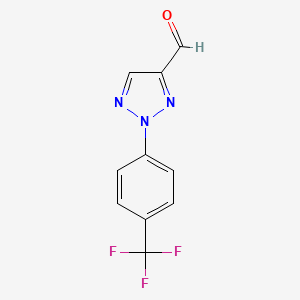
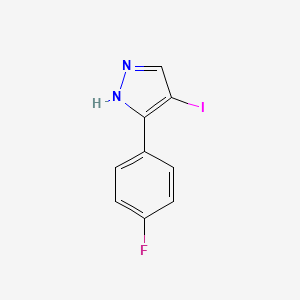
![2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11809148.png)
![4-chloro-N-[(Z)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylbenzamide](/img/structure/B11809154.png)


